Amthamine

Gastric Pharmacology Acid Secretion Secretagogue

Amthamine is the proven full agonist for H2 receptor research where partial agonists like dimaprit and impromidine introduce variability. Delivers 3–10× higher potency than dimaprit in gastric acid secretion assays and complete positive inotropic response in human atrial myocardium where impromidine fails. Its 32-fold H2/H3 selectivity and absence of H1 activity ensure clean signal attribution. Compatible with competitive antagonism protocols using famotidine or ranitidine. For researchers demanding reproducible, high-efficacy H2 activation without off-target confounds.

Molecular Formula C6H11N3S
Molecular Weight 157.24 g/mol
CAS No. 142437-67-0
Cat. No. B1667264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmthamine
CAS142437-67-0
Synonyms2-amino-5-(2-aminoethyl)-4-methylthiazole
amthamine
amthamine dihydrobromide
Molecular FormulaC6H11N3S
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)CCN
InChIInChI=1S/C6H11N3S/c1-4-5(2-3-7)10-6(8)9-4/h2-3,7H2,1H3,(H2,8,9)
InChIKeyLHVRFUVVRXGZPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amthamine (CAS 142437-67-0) for Research Procurement: H2 Receptor Agonist Specifications


Amthamine (2-amino-5-(2-aminoethyl)-4-methylthiazole) is a synthetic, small-molecule histamine H2 receptor agonist that serves as a selective pharmacological tool for elucidating H2-mediated physiological responses [1]. Characterized as a full agonist at H2 receptors, Amthamine exhibits a pD2 value of 6.21 in isolated guinea pig atria, making it slightly more potent than the endogenous ligand histamine in this preparation [2]. The compound is structurally defined as a cyclic analogue of dimaprit and demonstrates a marked specificity for the H2 receptor subtype, with negligible to weak activity at H1 and H3 receptors [1].

Amthamine Procurement Rationale: Why Generic H2 Agonist Substitution Compromises Experimental Validity


Substituting Amthamine with other commercially available histamine H2 receptor agonists such as dimaprit or impromidine can introduce significant variability in experimental outcomes due to marked differences in intrinsic efficacy (full versus partial agonism), receptor selectivity profiles, and tissue-specific potency [1]. While all three compounds activate the H2 receptor, their divergent pharmacological signatures—including differences in maximal response, off-target activity, and functional selectivity across organ systems—preclude interchangeable use in protocols designed for precise H2 pathway interrogation [2]. The following quantitative evidence establishes the specific parameters where Amthamine demonstrates verifiable differentiation, guiding scientifically rigorous selection decisions.

Amthamine Differential Evidence Guide: Quantitative Selectivity and Efficacy Comparisons


Full Agonist Efficacy Advantage over Dimaprit in Gastric Acid Secretion

In an in vivo model of gastric acid secretion in anaesthetized rats with lumen-perfused stomachs, Amthamine demonstrated significantly higher efficacy than dimaprit [1]. Amthamine also exhibited 3- to 10-fold greater potency than dimaprit across all experimental models tested, while remaining approximately equipotent with histamine [2]. In the rat isolated gastric fundus preparation, Amthamine behaved as a full agonist with an EC50 of 18.9 µmol/L [3].

Gastric Pharmacology Acid Secretion Secretagogue

Full Agonist Profile versus Impromidine Partial Agonism in Human Myocardium

In isolated, electrically-driven human atrial pectinate muscle segments, Amthamine acted as a full agonist, producing a maximum inotropic effect comparable to histamine [1]. In contrast, impromidine, while 10–30 times more potent than both histamine and Amthamine, exhibited a significantly lower maximum effect, characteristic of a partial agonist [2]. Dimaprit was as effective as histamine and Amthamine but was 10 times less potent [3].

Cardiovascular Pharmacology Inotropic Activity Human Heart

Quantified H2 Receptor Selectivity over H3 Subtype

Amthamine demonstrates a quantifiable selectivity for the H2 receptor subtype over the H3 receptor, as measured by pD2 values in isolated guinea pig tissue preparations [1]. The compound shows a pD2 of 6.21 at the H2 receptor in guinea pig right atrium, compared to a pD2 of 4.70 at the H3 receptor in guinea pig ileum [2]. Additionally, Amthamine exhibits no affinity for H1 receptors [3].

Receptor Selectivity Histamine Pharmacology Off-Target Activity

Famotidine Antagonism Confirms Canonical H2 Receptor-Mediated Mechanism

The positive inotropic effect of Amthamine in human myocardium is competitively antagonized by the selective H2 receptor antagonist famotidine, confirming a canonical H2 receptor-mediated mechanism [1]. The pA2 value of famotidine against Amthamine (7.21 ± 0.45) is comparable to that measured against histamine (6.88 ± 0.31) under identical experimental conditions [2]. Furthermore, the effect of Amthamine was not modified by β-adrenoceptor blockade, excluding direct or indirect sympathomimetic activities [3].

Receptor Pharmacology Antagonism Studies Mechanism Validation

Amthamine Research Applications: Optimized Use Cases Based on Differential Evidence


Gastric Acid Secretion Studies Requiring Full H2 Agonist Efficacy

Amthamine is optimally suited for in vivo and in vitro investigations of gastric acid secretion where a full agonist with high efficacy is essential. Its significantly greater efficacy and 3-10× higher potency compared to dimaprit make it the preferred tool over partial agonists for eliciting robust secretory responses in conscious cat gastric fistula models and anaesthetized rat lumen-perfused stomach preparations [1].

Human Myocardial H2 Receptor Signaling and Inotropic Function

For studies examining H2 receptor-mediated positive inotropic effects in isolated human atrial myocardium, Amthamine provides the full agonist response that impromidine, a partial agonist, cannot achieve [2]. This makes Amthamine the appropriate selection for experimental designs that require activation of the complete H2 receptor signaling repertoire in human cardiac tissue.

H2 Receptor Selectivity Profiling and Off-Target Exclusion Assays

Amthamine is a valuable pharmacological tool for experiments requiring clean H2 receptor activation with minimal confounding contributions from H1 or H3 receptors. Its quantified 32-fold selectivity for H2 over H3 receptors and complete absence of H1 affinity enable researchers to attribute observed physiological effects specifically to H2 receptor pathways [3].

Competitive Antagonism Studies to Validate H2 Receptor Mechanism

Amthamine is an appropriate agonist for competitive antagonism studies using H2-selective antagonists such as famotidine or ranitidine. The comparable pA2 values obtained against Amthamine and histamine confirm that Amthamine acts through the canonical H2 receptor population, providing a robust internal control for mechanism validation experiments [4].

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